tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-amino-1-azaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(15)7-5-10(14)9-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJHYQSIDJVEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823269-45-9 | |
| Record name | tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process is also scaled up, often involving crystallization or distillation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity :
Research has indicated that compounds with similar spirocyclic structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine. Tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate may exhibit similar properties, making it a candidate for further pharmacological studies.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of spirocyclic compounds that demonstrated significant binding affinity to serotonin receptors, suggesting potential antidepressant activity. The structural similarity to this compound warrants investigation into its pharmacodynamics and pharmacokinetics .
Organic Synthesis
Building Block for Complex Molecules :
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including amide formation and alkylation.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Amide Formation | Acid chloride + amine | Amides with enhanced stability |
| Alkylation | Alkyl halide + base | Alkylated derivatives |
| Cyclization | Heat or catalyst | Novel spirocyclic compounds |
Material Science
Polymer Chemistry :
The compound can be utilized in the development of new polymeric materials due to its ability to form cross-links through its amino and carboxylate functionalities. This property is crucial for enhancing the mechanical properties of polymers.
Case Study : Research conducted on spirocyclic compounds in polymer formulations has shown improved thermal stability and mechanical strength. This compound could provide similar enhancements when incorporated into polymer matrices .
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
tert-Butyl 4-Amino-1-azaspiro[4.4]nonane-1-carboxylate
- Structure: Amino group at C4 instead of C7 .
- Properties : Similar molecular weight (240.34 g/mol) but distinct reactivity due to altered steric and electronic environments.
- Synthesis : Available in high purity (≥97%) via methods involving Boc protection and spirocyclization .
tert-Butyl 6-Methyl-1-azaspiro[4.4]nonane-1-carboxylate
Heteroatom Replacements
tert-Butyl 7-Thia-1-azaspiro[4.4]nonane-1-carboxylate
- Structure: Sulfur replaces the amino group at C7, forming a thia analog .
- Properties: Higher molecular weight (C₁₂H₂₁NO₂S; 255.36 g/mol) and distinct NMR profiles (e.g., δH 3.84 ppm for sulfur-proximal protons) .
- Applications : Sulfur enhances rigidity and may improve metabolic stability in drug candidates.
tert-Butyl 7-Thia-1-azaspiro[4.4]nonane-1-carboxylate 7,7-Dioxide
Spiro Ring System Modifications
tert-Butyl 7-Amino-1-azaspiro[3.5]nonane-1-carboxylate
- Structure : Spiro[3.5] system (five- and three-membered rings) vs. [4.4] .
- Sold as an oxalic acid salt (CAS 2940964-16-7) for improved stability .
tert-Butyl (S)-2,7-Diazaspiro[4.4]nonane-2-carboxylate
Comparative Data Table
Key Findings and Implications
- Positional Isomerism: Amino group position (C4 vs. C7) significantly alters electronic environments, impacting reactivity in coupling reactions .
- Heteroatom Effects : Sulfur and sulfone derivatives enhance rigidity and metabolic stability, while diaza systems broaden hydrogen-bonding applications .
- Spiro Ring Size : Smaller spiro[3.5] systems introduce strain, increasing reactivity but requiring stabilization via salt formation .
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate, given its spirocyclic structure?
- Methodology : Utilize multi-step protocols involving Boc protection/deprotection to stabilize reactive intermediates. For spirocyclic systems, intramolecular cyclization via SNAr (nucleophilic aromatic substitution) or reductive amination is effective . Monitor reaction progress using HPLC or LC-MS, and optimize solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency. Crystallization in non-polar solvents (e.g., hexane/EtOAc mixtures) can improve purity .
Q. How can researchers address discrepancies in reported toxicity data for this compound?
- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) using mammalian cell lines (e.g., HEK293 or HepG2) to validate acute toxicity. Cross-reference SDS hazard classifications (e.g., H302 for oral toxicity) with experimental data . If SDS data are incomplete, apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints .
Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times against commercial standards .
- Stereochemistry : Employ chiral GC/MS or X-ray crystallography (via SHELXL ) to resolve enantiomers. For rapid analysis, 2D NMR (COSY, NOESY) can identify spatial proton-proton interactions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting PARP-1 inhibition?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of PARP-1 (PDB: 4UND). Focus on the spirocyclic core’s ability to occupy the nicotinamide-binding pocket. Calculate binding free energies (MM/GBSA) and validate predictions with in vitro enzymatic assays (IC50 measurements) . Prioritize derivatives with electron-withdrawing substituents to enhance binding .
Q. What experimental approaches resolve conflicting crystallographic data for spirocyclic compounds?
- Methodology :
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize noise.
- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Cross-validate with WinGX/ORTEP for anisotropic displacement parameter analysis.
- Validation : Check R-factor convergence (<5% discrepancy) and use PLATON to detect voids/disorder .
Q. How can researchers mitigate decomposition during long-term storage of this compound?
- Methodology : Store under inert atmosphere (Ar/N2) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility. How should researchers determine optimal solvent systems?
- Methodology :
- Experimental : Perform a solvent screen (DMSO, EtOH, MeCN, H2O) using nephelometry to quantify solubility.
- Computational : Apply Hansen Solubility Parameters (HSPiP software) to predict miscibility. Prioritize solvents with δD ≈ 18 MPa<sup>1/2</sup>, δP ≈ 5 MPa<sup>1/2</sup> .
- Validation : Correlate experimental solubility with LogP predictions (e.g., ACD/Labs) to refine models .
Safety and Handling Best Practices
Q. What PPE and engineering controls are essential for handling this compound given incomplete SDS data?
- Protocol :
- PPE : Nitrile gloves (0.11 mm thickness), chemical-resistant lab coats, and ANSI Z87.1-compliant goggles.
- Engineering : Use fume hoods with ≥100 fpm face velocity. Avoid recirculating ventilation to prevent aerosol accumulation .
- Spill Management : Neutralize acidic/basic spills with vermiculite or Celite before disposal .
Structural and Functional Insights
Q. How does the spirocyclic architecture influence the compound’s pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
